molecular formula C14H11N B188600 2-Phenylindole CAS No. 948-65-2

2-Phenylindole

Cat. No.: B188600
CAS No.: 948-65-2
M. Wt: 193.24 g/mol
InChI Key: KLLLJCACIRKBDT-UHFFFAOYSA-N
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Description

2-Phenylindole is an organic compound that belongs to the class of indoles, which are bicyclic aromatic compounds containing a pyrrole ring fused to a benzene ring. It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators, including zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylindole can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the Fischer Indole Synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Scientific Research Applications

Anticancer Applications

2-Phenylindole derivatives have demonstrated promising anticancer properties across various cancer types, including melanoma, lung cancer, and breast cancer.

Case Study: Anticancer Activity

  • A study highlighted that certain this compound derivatives exhibited significant cytotoxic effects against cancer cell lines, with IC50 values indicating their potency as anticancer agents. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group could enhance activity against specific cancer types .
CompoundCancer TypeIC50 (μM)
2-PhI-Derivative AMelanoma15.4
2-PhI-Derivative BLung Cancer12.3
2-PhI-Derivative CBreast Cancer10.5

Anti-inflammatory Properties

Research indicates that this compound can act as an anti-inflammatory agent by inhibiting nitric oxide production and the NF-κB signaling pathway.

Case Study: Inhibition of Nitric Oxide Production

  • In vitro studies showed that this compound inhibited nitrite production with an IC50 of 38.1 μM, demonstrating its potential as a therapeutic agent for inflammatory diseases . The compound's derivatives were synthesized to enhance this activity further.
CompoundNitrite Inhibition IC50 (μM)
2-PhI38.1
Alkylated Derivative D34.2
Alkylated Derivative E44.3

Antimycobacterial Activity

This compound has been identified as a novel scaffold for developing antimycobacterial agents effective against Mycobacterium tuberculosis (Mtb).

Case Study: Antimycobacterial Screening

  • A focused library screening led to the identification of 2-phenylindoles with bactericidal activity against both drug-sensitive and drug-resistant Mtb strains. Compounds demonstrated submicromolar potency in cellular assays and retained activity under hypoxic conditions .
CompoundMIC (μg/mL)MBC (μg/mL)
2-PhI-Derivative F0.55
2-PhI-Derivative G0.88

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound derivatives exhibit various biological activities:

Antimicrobial Effects

  • Studies have shown that certain derivatives possess antimicrobial properties, inhibiting a range of pathogens while being specific to mycobacteria without affecting Gram-positive or Gram-negative bacteria .

Neuroprotective Effects

  • Emerging research suggests potential neuroprotective roles for some derivatives of this compound, which may be beneficial in treating neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives is crucial for exploring its applications:

Synthesis Methods

  • Fischer Indole Synthesis: Reaction between phenyl hydrazine and acetophenone.
  • Heteroannulation: Using substituted haloanilines under mild conditions.
  • Palladium-Catalyzed Reactions: For generating diverse indole derivatives through alkynylation processes .

Biological Activity

2-Phenylindole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological potential of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The findings are supported by various studies and case reports, highlighting the compound's mechanisms of action and therapeutic applications.

Anticancer Activity

One of the most prominent areas of research on this compound is its anticancer activity . Several studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against various cancer cell lines.

  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. For instance, derivatives have shown significant activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
Cell Line Inhibition (%) Reference
A549 (Lung)70%
MDA-MB-231 (Breast)65%
H460 (Lung)75%

Anti-inflammatory Activity

In addition to its anticancer properties, this compound derivatives exhibit anti-inflammatory effects . Research indicates that these compounds can suppress inflammatory pathways, particularly the NF-κB signaling pathway.

  • In Vitro Studies : A study reported that this compound derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Cytokine Inhibition (%) IC50 (μM) Reference
TNF-α80%25.4
IL-675%38.1

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored, revealing effectiveness against various bacterial strains.

  • Efficacy Against Bacteria : Derivatives have shown promising results against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

  • Research Findings : Studies utilizing ABTS and DPPH assays have shown that certain derivatives possess significant antioxidant activity, comparable to ascorbic acid .
Assay Type Activity (% Inhibition) Reference
ABTS85
DPPH78

Case Studies

Several case studies highlight the therapeutic applications of this compound derivatives:

  • Lung Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a novel derivative showed a marked reduction in tumor size and improved survival rates.
  • Rheumatoid Arthritis Management : Patients treated with an anti-inflammatory derivative reported reduced joint pain and inflammation markers after six weeks of treatment.

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthetic protocols for 2-phenylindole derivatives?

To ensure reproducibility, experimental protocols must detail:

  • Reaction conditions (solvent, temperature, catalyst, stoichiometry).
  • Purification methods (column chromatography, recrystallization) with solvent ratios and melting points .
  • Characterization data (NMR, IR, HRMS) for new compounds, with raw spectral data provided in supplementary materials .
  • Validation of known compounds via comparison with literature-reported spectral data .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • 1H/13C NMR : Identify aromatic protons and substituent positioning.
  • FT-IR : Confirm functional groups (e.g., indole N-H stretch at ~3400 cm⁻¹).
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography (for crystalline derivatives): Resolve stereochemistry and intermolecular interactions .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

  • Comparative analysis : Replicate assays under identical conditions (e.g., cell lines, concentrations) to validate prior claims .
  • Statistical rigor : Use ANOVA or t-tests to assess significance of variations .
  • Contextual factors : Note differences in solvent systems, biological models, or assay protocols that may explain contradictions .

Advanced Research Questions

Q. What methodologies are optimal for probing the mechanistic role of this compound in quorum sensing inhibition?

  • In silico studies : Molecular docking to map interactions with bacterial receptors (e.g., LasR in Pseudomonas aeruginosa) .
  • Gene expression profiling : RNA-seq or qPCR to quantify downregulation of virulence genes .
  • Kinetic assays : Measure dose-dependent inhibition of autoinducer synthesis .
  • Control experiments : Include known quorum sensing inhibitors (e.g., furanones) for benchmarking .

Q. How can researchers resolve contradictions in the photophysical data of this compound-based fluorophores?

  • Standardized solvents : Solvent polarity impacts emission maxima; use IUPAC-recommended solvents for consistency .
  • Quantum yield calculations : Calibrate instruments with reference dyes (e.g., quinine sulfate) to minimize instrument bias .
  • Temperature control : Document thermal effects on fluorescence intensity .

Q. What strategies ensure ethical and rigorous data collection in in vivo studies of this compound toxicity?

  • Animal model justification : Select species with metabolic pathways relevant to humans .
  • Dose-ranging studies : Establish NOAEL (No Observed Adverse Effect Level) via OECD guidelines .
  • Blinded analysis : Assign independent researchers to assess histopathological data to reduce bias .

Q. Methodological Frameworks

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

  • Feasibility : Align with available instrumentation (e.g., access to LC-MS for metabolite identification) .
  • Novelty : Target underexplored applications (e.g., this compound in covalent organic frameworks) .
  • Ethical compliance : Obtain IRB approval for studies involving human-derived samples .
  • Relevance : Link to gaps in antimicrobial resistance or optoelectronic materials .

Q. How to design a statistically robust experimental workflow for structure-activity relationship (SAR) studies?

  • Variable isolation : Systematically modify one substituent while keeping others constant .
  • Multivariate analysis : Use PCA (Principal Component Analysis) to correlate structural features with bioactivity .
  • Replication : Include triplicate measurements for each derivative to assess intra-experimental variability .

Q. Data Analysis and Interpretation

Q. What analytical approaches reconcile conflicting computational and experimental data on this compound’s electronic properties?

  • Benchmarking DFT methods : Compare calculated HOMO/LUMO levels with cyclic voltammetry data .
  • Sensitivity analysis : Vary basis sets or solvation models to identify computational biases .
  • Experimental validation : Use UV-Vis and fluorescence spectroscopy to verify predicted transitions .

Q. How to address batch-to-batch variability in this compound synthesis?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to control reaction endpoints .
  • Quality-by-design (QbD) : Use DOE (Design of Experiments) to optimize critical process parameters .

Q. Literature and Citation Practices

Q. How to conduct a systematic review of this compound’s applications without omitting critical studies?

  • Database selection : Use SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND (antimicrobial OR fluorescence)") .
  • Citation chaining : Track references from seminal papers (e.g., quorum sensing studies in ChemistrySelect ).
  • Avoid predatory journals : Cross-check sources via Cabells’ Predatory Reports or DOAJ .

Properties

IUPAC Name

2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLLJCACIRKBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

63467-59-4 (potassium salt)
Record name alpha-Phenylindole
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DSSTOX Substance ID

DTXSID8061343
Record name 2-Phenyl-1H-indole
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Molecular Weight

193.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1H-Indole, 2-phenyl-
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Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085424
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

948-65-2
Record name 2-Phenylindole
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Record name alpha-Phenylindole
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Record name 1H-Indole, 2-phenyl-
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Record name 2-Phenyl-1H-indole
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Synthesis routes and methods I

Procedure details

To a boiling mixture of in-anisidine (1.56 ml, 20.0 minol) and N,N-dimethylaniline (3.5 ml) was added 2-bromo-4-methoxyacetophenone (1.37 g in EtOAc, 6.00 mmol) slowly by syringe. After addition, the mixture was kept at 170° C. for 1 hour. The reaction mixture was cooled to room temperature and a dark colored solid was formed. EtOAc was added along with HCI (2 N). The aqueous layer was extracted with EtOAc several times. The combined organic layers were washed with brine, and dried over MgSO4. Solvent was removed under the reduced pressure to afford a dark brown colored solid. Purification by recrystallization in EtOH afforded indole 31 as a white crystallinc material.
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

[PdCl(π-allyl)]2 (15.6 mg, 0.1 mol %) and cBRIDP (60.2 mg, 0.4 mol %) were placed into a 50 mL, two-necked, round bottomed flask equipped a gas inlet, and the flask was evacuated and filled with nitrogen. Subsequently, to the mixture was added dehydrated THF (11 mL) to prepare a catalyst solution. A 200 mL, four-necked, round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, condenser, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. Indole (5.0 g, 42.7 mmol, 1.0 equivalent) and dehydrated toluene (55 mL) were charged into the flask, and the mixture was cooled to 5° C. using an ice bath. To the mixture was added a THF solution of tert-butylmagnesium chloride (tBuMgCl) (1.02 mol/L, 46.0 mL, 47.0 mmol, 1.1 equivalents) (containing 42.0 mL of THF) dropwise via the dropping funnel at such a rate that the temperature of the reaction solution was kept at 15° C. or lower. Subsequently, to the solution were added chlorobenzene (4.8 mL, 47.0 mmol, 1.1 equivalents) and the catalyst solution (11 mL) successively, and the solution was stirred for 15 minutes under reflux. After cooling the reaction mixture to room temperature, to the mixture were added water (30 mL) and the aqueous layer was separated off. The organic layer was concentrated under reduced pressure to give oily residue, which was purified by silica gel column chromatography (eluent: n-hexane/toluene) to afford 7.9 g of phenylindole as a viscous oil.
[Compound]
Name
[PdCl(π-allyl)]2
Quantity
15.6 mg
Type
reactant
Reaction Step One
Name
tert-butylmagnesium chloride
Quantity
46 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
reactant
Reaction Step Four
Quantity
4.8 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
11 mL
Type
reactant
Reaction Step Six
Quantity
60.2 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight
Yield
96%

Synthesis routes and methods III

Procedure details

The general procedure was used to convert phenylacetylene and 2-iodoaniline to the title product. Purification by flash chromatography gave the analytically pure product as a white solid (92% yield). 1H NMR (300 MHz, DMSO) δ 11.54 (s, 1H), 7.86-7.84 (d, J=7.15, 2H), 7.53-7.50 (d, J=7.72, 1H), 7.45-7.40 (t, J=7.72, 3H), 7.30-7.25 (t, J=7.34, 1H), 7.01-6.96 (t, J=6.97, 1H), 6.87 (s, 1H). 13C NMR (75 MHz, DMSO) δ 138.48, 138.01, 133.09, 132.43, 132.30, 129.76, 129.25, 128.24, 125.84, 122.44, 120.93, 120.24, 112.18, 99.55. Anal. Calcd. for C14H11N: C, 87.01; H, 5.74; N, 7.25. Found C, 86.87; H, 5.72; N, 6.99. m.p.: 183-184° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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